1-Adamantylthiourea

Descripción general

Descripción

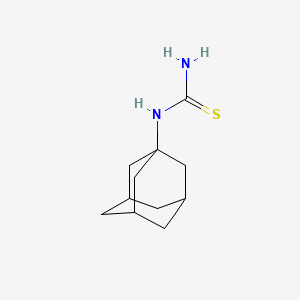

1-Adamantylthiourea is an organosulfur compound with the molecular formula C11H18N2S . It has a molecular weight of 210.34 . This compound performs a viral inhibitory activity against influenza virus A2 infections in mice .

Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms . The average mass is 210.339 Da and the monoisotopic mass is 210.119064 Da .

Physical And Chemical Properties Analysis

This compound has a melting point of 197 °C and a predicted boiling point of 327.0±25.0 °C . Its density is 1.21±0.1 g/cm3 at 20 ºC 760 Torr .

Aplicaciones Científicas De Investigación

Antiviral Agents

1-Adamantylthiourea derivatives have been explored for their antiviral properties. A study by Tilley, Levitan, and Kramer (1979) focused on adamantylthiourea derivatives as potential antiviral agents against influenza A2 virus. The compounds demonstrated promising antiviral activity, comparable to that of amantadine, a well-known antiviral medication (Tilley, Levitan, & Kramer, 1979).

Antimicrobial and Antiproliferative Activities

Adamantane-isothiourea hybrid derivatives have shown significant antimicrobial and antiproliferative activities. Al-Omary et al. (2020) reported on the synthesis and characterization of such derivatives, highlighting their potent antibacterial activity against various bacterial strains, including Gram-positive bacteria and Escherichia coli, as well as marked anti-proliferative activity against MCF-7 and HeLa cell lines (Al-Omary et al., 2020).

Inhibition of COVID-19 Main Protease

In the context of the COVID-19 pandemic, adamantane-isothiourea derivatives have been studied for their potential inhibitory effects on the main protease of SARS-CoV-2. Jovanovic et al. (2021) conducted a comparative molecular dynamics study of these derivatives, demonstrating their potential as inhibitors of the COVID-19 main protease, which is essential for viral replication (Jovanovic et al., 2021).

Antioxidant and Cytotoxicity Studies

This compound derivatives have been assessed for their antioxidant and cytotoxic potentials. A study by Worachartcheewan et al. (2012) found that these compounds exhibit significant superoxide-scavenging and free radical-scavenging activities, along with cytotoxic activities. Notably, a specific derivative, β-(1-adamantylthio)-4-phenylpyridine, was identified as a potent antioxidant and cytotoxic compound (Worachartcheewan et al., 2012).

Safety and Hazards

Mecanismo De Acción

Target of Action

1-Adamantylthiourea is a type of thiourea compound . Thioureas are known to inhibit thyroid hormone synthesis by interfering with thyroid peroxidase-mediated iodination of tyrosine residues in thyroglobulin . This suggests that the primary target of this compound could be the thyroid peroxidase enzyme.

Mode of Action

Thioureas, including this compound, are actively concentrated by the thyroid gland against a concentration gradient . They inhibit thyroid hormone synthesis by interfering with the iodination of tyrosine residues in thyroglobulin, an important step in the synthesis of thyroxine and triiodothyronine . This interaction results in a decrease in the production of thyroid hormones.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the thyroid hormone synthesis pathway . By inhibiting the iodination of tyrosine residues in thyroglobulin, this compound disrupts the production of thyroxine and triiodothyronine. These hormones play crucial roles in growth, development, and metabolism. Therefore, the inhibition of their synthesis can have significant downstream effects on these biological processes.

Pharmacokinetics

It is known that thioureas are actively concentrated by the thyroid gland This suggests that this compound may have similar absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of thyroid hormone synthesis . This can lead to a decrease in the metabolic rate, as thyroid hormones play a key role in regulating metabolism. At the cellular level, the reduction in thyroid hormone levels can affect various processes, including protein synthesis, enzymatic activity, and mitochondrial function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the stability of the compound and its interaction with its target Additionally, the presence of other substances in the environment, such as other drugs or chemicals, could potentially interact with this compound and alter its efficacy

Propiedades

IUPAC Name |

1-adamantylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2S/c12-10(14)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWQENBAFMBIJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355311 | |

| Record name | 1-Adamantylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25444-82-0 | |

| Record name | 25444-82-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Adamantylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(adamantan-1-yl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 1-adamantylthiourea derivatives influence their antiviral activity against the influenza A virus?

A1: The research paper focuses on a series of nine 3-substituted this compound derivatives. While the exact mechanism of action isn't fully detailed in this study, the authors highlight that modifications at the 3-position of the this compound scaffold significantly impact antiviral activity. [] Specifically, they observed a range of protective dose 50 (PD50) values, indicating varying levels of efficacy against the influenza A2/Asian/J305 virus in vivo. Notably, one compound (compound 7) demonstrated antiviral activity comparable to amantadine, a known influenza antiviral drug. This suggests that specific structural features within this class of compounds are crucial for interacting with viral targets and interfering with viral replication. Further research is needed to elucidate the precise mechanism of action and identify the specific viral targets of these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)](/img/structure/B1581371.png)

![[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid](/img/structure/B1581373.png)

![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4-(phenylazo)phenyl]azo]-, compd. with N-cyclohexylcyclohexanamine](/img/structure/B1581381.png)